molecular formula C17H17ClFN3O6S B13359451 Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]- CAS No. 25313-31-9

Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-

Cat. No.: B13359451
CAS No.: 25313-31-9
M. Wt: 445.9 g/mol
InChI Key: HOJGKBMAWAQYSP-UHFFFAOYSA-N
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Description

3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a ureido group, and a chloronitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with 1,4-dibromobutane to form 4-(2-chloro-4-nitrophenoxy)butane. This intermediate is then reacted with urea to form 4-(2-chloro-4-nitrophenoxy)butylurea. Finally, the sulfonyl fluoride group is introduced through a reaction with benzene-1-sulfonyl fluoride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ureido groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include oxidized forms of the phenoxy and ureido groups.

Scientific Research Applications

3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-(2-Chloro-4-nitrophenoxy)butyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both chemical and biological research.

Properties

CAS No.

25313-31-9

Molecular Formula

C17H17ClFN3O6S

Molecular Weight

445.9 g/mol

IUPAC Name

3-[4-(2-chloro-4-nitrophenoxy)butylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C17H17ClFN3O6S/c18-15-11-13(22(24)25)6-7-16(15)28-9-2-1-8-20-17(23)21-12-4-3-5-14(10-12)29(19,26)27/h3-7,10-11H,1-2,8-9H2,(H2,20,21,23)

InChI Key

HOJGKBMAWAQYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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